molecular formula C9H8N4S2 B2769337 N-[4-(2-thienyl)-2-pyrimidinyl]thiourea CAS No. 439096-95-4

N-[4-(2-thienyl)-2-pyrimidinyl]thiourea

Cat. No.: B2769337
CAS No.: 439096-95-4
M. Wt: 236.31
InChI Key: POTPPCPRBDFTRJ-UHFFFAOYSA-N
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Description

N-[4-(2-thienyl)-2-pyrimidinyl]thiourea is a heterocyclic compound that contains both thiophene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-thienyl)-2-pyrimidinyl]thiourea typically involves the reaction of 2-thienylamine with 2-chloropyrimidine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-thienyl)-2-pyrimidinyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2-thienyl)-2-pyrimidinyl]thiourea involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-thienyl)-2-pyrimidinyl]thiourea is unique due to the presence of both thiophene and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(4-thiophen-2-ylpyrimidin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4S2/c10-8(14)13-9-11-4-3-6(12-9)7-2-1-5-15-7/h1-5H,(H3,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTPPCPRBDFTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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